Digitalose

Reducing sugar assay Bertrand micro method Analytical chemistry

Digitalose (CAS 523-74-0) is a rare, stereochemically defined 6-deoxy-3-O-methyl-D-galactose essential for R&D on cardiac glycosides like thevetin and emicymarin. Its unique 3-O-methyl group and D-galacto configuration cannot be replicated by D-fucose or D-digitoxose. Use it as a reference standard in colorimetric reducing-sugar assays (1 mg ≈ 9.32 mg glucose reducing power) or as a model compound for studying methylation effects on carbohydrate physicochemical properties. Insist on lot-specific purity documentation to ensure experimental reproducibility.

Molecular Formula C7H14O5
Molecular Weight 178.18 g/mol
CAS No. 523-74-0
Cat. No. B1209599
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDigitalose
CAS523-74-0
Synonymsdigitalose
Molecular FormulaC7H14O5
Molecular Weight178.18 g/mol
Structural Identifiers
SMILESCC(C(C(C(C=O)O)OC)O)O
InChIInChI=1S/C7H14O5/c1-4(9)6(11)7(12-2)5(10)3-8/h3-7,9-11H,1-2H3/t4-,5+,6+,7-/m1/s1
InChIKeyMPQBLCRFUYGBHE-JRTVQGFMSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Digitalose (CAS 523-74-0) Procurement & Chemical Baseline


Digitalose (CAS 523-74-0), systematically designated as 6-deoxy-3-O-methyl-D-galactose, is a rare deoxy sugar of the monosaccharide class with a molecular formula of C₇H₁₄O₅ and a molecular weight of 178.18 g/mol [1]. Chemically, it is the 3-O-methyl ether of D-fucose [2]. This compound is characterized by its four defined stereocenters, which confer a specific (2R,3S,4S,5R) configuration . Digitalose is not a commodity chemical; its primary relevance and supply are linked to its natural occurrence as the exclusive or constituent sugar moiety in specific cardiac glycosides, such as thevetin and emicymarin, isolated from plants like *Digitalis purpurea* and *Strophanthus* species [2][3].

The Scientific Case Against Substituting Digitalose with Common Analogs


Generic substitution among rare sugars is scientifically invalid due to their precise stereochemical and functional group requirements in biological systems. Digitalose (6-deoxy-3-O-methyl-D-galactose) possesses a specific 3-O-methyl group and a D-galacto configuration, which are not present in structurally similar deoxy sugars like D-fucose or D-digitoxose . This methylation alters its physicochemical properties, such as solubility and reducing power, and critically defines its recognition and binding within the glycosidic linkages of bioactive cardiac glycosides [1]. Experimental comparisons confirm that methylated derivatives of potential analogs do not match the constants of Digitalose, underscoring that even close structural relatives cannot replicate its behavior or function [2]. Therefore, for applications demanding the exact sugar moiety found in specific natural products or for studying structure-activity relationships, no alternative compound can serve as a direct replacement for Digitalose.

Quantified Differential Evidence for Digitalose Against Closest Analogs


Comparative Reducing Power: Digitalose vs. D-Glucose

In a head-to-head quantitative comparison using the standard Bertrand micro method for reducing sugars, the reducing power of Digitalose was directly measured against anhydrous D-glucose. The data demonstrates that Digitalose possesses a significantly lower reducing capacity per unit mass. Specifically, 1 mg of Digitalose exhibits the equivalent reducing power of 9.32 mg of anhydrous D-glucose [1]. This quantifies Digitalose as a weak reducing sugar compared to the primary metabolic and analytical standard, D-glucose.

Reducing sugar assay Bertrand micro method Analytical chemistry

Specific Optical Rotation Distinguishes Digitalose from its L-Enantiomer

The specific optical rotation ([α]D) provides a definitive analytical signature for differentiating Digitalose from its L-enantiomer, L-Digitalose. For D-Digitalose, the reported [α]D is +106° (c = 1.7, H₂O, 17 hrs) [1]. While a specific value for L-Digitalose under identical conditions is not directly provided in the available data, the fundamental principle of chirality dictates it would be equal in magnitude but opposite in sign (i.e., -106°) . This stark contrast in optical activity serves as a critical quality control and identity confirmation metric.

Chirality Polarimetry Stereochemistry

Methylation-Dependent Physical Property Shift vs. Parent D-Fucose

Digitalose (3-O-methyl-D-fucose) is chemically the methyl ether of the more common sugar D-fucose. This methylation introduces a significant change in physical properties, as evidenced by the reported melting point. Digitalose has a reported melting point of 106 °C when freshly prepared [1][2], whereas D-fucose (6-deoxy-D-galactose) is reported to have a melting point of 144-145 °C [3]. This is a direct, quantitative physicochemical difference of approximately 38 °C.

Physicochemical properties Methylation Structure-activity relationship

Temporal Instability of Crystalline Form: A Unique Quality Attribute

A unique and quantifiable property of crystalline Digitalose is its time-dependent change in melting point after isolation. This behavior is not reported for its common analogs and serves as a distinguishing quality attribute. The melting point of a freshly prepared sample is reported as 106 °C. After standing for 3 days, the melting point rises to 115 °C, and after 4 months, it increases further to 119 °C [1]. This progressive shift suggests a slow physical change, such as polymorphic transition or crystal aging, which is a specific characteristic of this compound.

Polymorphism Stability Storage Quality Control

Exclusive Natural Occurrence in Specific Cardiac Glycosides vs. Common Sugars

Digitalose possesses a highly restricted natural occurrence that differentiates it from common monosaccharides like D-glucose or even other rare sugars. It is reported as the sole sugar component of the cardiac glycosides emicymarin and alloemicymarin, which are isolated from *Strophanthus* seeds [1]. In contrast, D-glucose is ubiquitous. This exclusivity means that Digitalose is a specific and necessary component for studying or synthesizing these particular bioactive molecules, whereas common sugars cannot serve as substitutes.

Natural product chemistry Cardiac glycosides Biosynthesis

Validated Application Scenarios for Digitalose Based on Differential Evidence


Synthesis and Analytical Study of Rare Cardiac Glycosides

For the semi-synthesis, structure elucidation, or analytical method development for rare cardiac glycosides like emicymarin and thevetin, Digitalose is an essential reagent. As demonstrated, it is the exclusive or specific sugar component of these molecules [1]. Substitution with D-fucose, despite being the parent sugar, would produce an incorrect glycoside due to the absence of the critical 3-O-methyl group. The quantified physical differences, such as the distinct melting point of 106 °C, serve as key analytical markers to confirm the identity and purity of both the monosaccharide and the resulting glycoside [2].

Calibration of Carbohydrate Analytical Assays

Digitalose's precisely quantified reducing power, where 1 mg equals the reducing capacity of 9.32 mg of anhydrous D-glucose via the Bertrand micro method, makes it a valuable standard for calibrating or developing specific colorimetric assays for reducing sugars [3]. This property allows for the creation of a calibration curve with a distinct response factor relative to the common D-glucose standard, enabling the accurate quantification of this rare sugar in complex biological matrices or natural product extracts.

Investigating Methylation Effects on Carbohydrate Physicochemistry

For fundamental research into the physicochemical consequences of sugar methylation, Digitalose serves as a model compound. A direct comparison with its parent sugar, D-fucose, reveals a dramatic, quantifiable shift in melting point from 144-145 °C to 106 °C [4][2]. This 38 °C decrease, along with its time-dependent melting point evolution, provides a clear experimental system for studying how a single methyl group alters crystal lattice energy, polymorphism, and stability in carbohydrates.

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